Pyridoxine tripalmitate

Description

Contextualizing Pyridoxine (B80251) Tripalmitate within Vitamin B6 Derivatives Research

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, including pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002). In the body, these are converted to the active coenzyme form, pyridoxal 5'-phosphate (PLP), which plays a vital role in over 100 enzymatic reactions, including amino acid metabolism. mhmedical.comnih.gov Research into vitamin B6 derivatives aims to explore and enhance their therapeutic and functional properties. These derivatives are often investigated for their antioxidant capabilities, potential to mitigate disease, and roles in cellular processes. spandidos-publications.comnih.govresearchgate.net

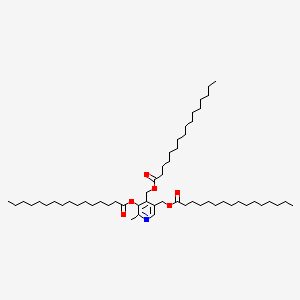

Pyridoxine tripalmitate fits within this research landscape as a fat-soluble ester of pyridoxine. myskinrecipes.com It is specifically the triester of pyridoxine with palmitic acid, a common saturated fatty acid. ferwer.comnih.gov This structural modification distinguishes it from other derivatives like pyridoxal 5'-phosphate or pyridoxamine, which are studied for their direct roles in metabolic pathways. nih.govgoogle.com The research focus on this compound is less about its direct enzymatic cofactor activity and more about its physical properties as a delivery mechanism for pyridoxine, especially in topical applications. myskinrecipes.combkherb.com

Evolution of Pyridoxine Esters as Pro-drugs in Biomedical Science

A pro-drug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. actamedicamarisiensis.ronih.gov This approach is often used to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient delivery to a target site. actamedicamarisiensis.roresearchgate.net The esterification of drugs is a common pro-drug strategy, as esters can be readily hydrolyzed by enzymes in the body to release the parent drug. nih.gov

The investigation of pyridoxine esters as pro-drugs is part of a broader effort to improve the therapeutic application of vitamins. Pyridoxine itself is considered a pro-drug because it is metabolized into the active PLP in the liver. drugbank.com Early research into fatty acid esters of pyridoxine, such as this compound and pyridoxine trilinoleate, demonstrated that these compounds could be biologically utilized by rats as a source of vitamin B6, with activity equal to that of the water-soluble pyridoxine hydrochloride. researchgate.netannualreviews.org This established the foundational concept that esterification did not eliminate the vitamin's essential activity, paving the way for their study as pro-drugs designed for specific applications where lipophilicity would be an advantage.

Lipophilic Modification of Pyridoxine and its Research Implications for Biological Integration

The defining characteristic of this compound in research is its lipophilicity, or fat-solubility, which stands in contrast to the water-soluble nature of pyridoxine hydrochloride. wpachem.comhealthchems.com This is achieved by attaching three palmitate chains—which are fatty acids—to the pyridoxine molecule. myskinrecipes.com This chemical modification has significant implications for how the compound integrates with biological systems, particularly lipid-based structures like cell membranes and the skin's lipid barrier.

The research implications of this lipophilic modification are centered on enhanced delivery and stability:

Improved Tissue Distribution : Lipophilic compounds can more easily partition into hydrophobic environments. nih.gov Research on other lipophilic pyridoxamine derivatives suggests that such modifications can improve tissue distribution, allowing better access to lipophilic biomolecules and the hydrophobic regions of proteins. nih.govacs.org

Enhanced Skin Barrier Integration : For topical applications, the lipophilic nature of this compound allows it to interact more effectively with the skin's lipid layers. myskinrecipes.com This can reinforce the skin's natural barrier, which is crucial for retaining moisture and protecting against environmental factors. myskinrecipes.com

Increased Stability and Absorption : The ester structure makes this compound more stable compared to its water-soluble form. healthchems.com This modification to an oil-soluble form is reported to improve its absorption, particularly in topical formulations. myskinrecipes.comwpachem.com

Comparative Analysis of this compound with Water-Soluble Pyridoxine Forms in Scientific Inquiry

Scientific inquiry often compares this compound with water-soluble forms, primarily pyridoxine hydrochloride (HCl), to highlight the advantages conferred by its lipophilic ester structure.

One of the earliest and most significant research findings was from feeding experiments in rats. These studies demonstrated that the biological activity of this compound was equivalent to that of pyridoxine HCl, indicating that the esterified form effectively delivers the vitamin. researchgate.netannualreviews.org Furthermore, the research suggested that fatty acid esters of pyridoxine appeared to be retained in the body for a longer period than the water-soluble forms. annualreviews.org

The primary differences identified in research literature revolve around physicochemical properties and their impact on application:

Solubility : this compound is oil-soluble, making it suitable for inclusion in anhydrous (waterless) or lipid-rich formulations where water-soluble pyridoxine HCl would be incompatible. wpachem.comnmpharmtech.com

Stability : The ester form is generally considered more stable, particularly against oxidation when exposed to air. healthchems.com

Absorption : For topical use, the lipophilic nature of this compound is believed to lead to better absorption and skin compatibility compared to water-soluble forms. wpachem.comhealthchems.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C56H101NO6 | nih.govchemicalbook.com |

| Molecular Weight | 884.4 g/mol | nih.govchemicalbook.com |

| Appearance | White or off-white crystalline powder | healthchems.com |

| Melting Point | 72-73 °C | chemicalbook.com |

| Solubility | Oil-soluble | wpachem.comhealthchems.com |

| CAS Number | 4372-46-7 | nih.govchemicalbook.com |

Table 2: Comparative Properties of Pyridoxine Derivatives in Research

| Feature | This compound | Pyridoxine Hydrochloride (Water-Soluble Form) | Source(s) |

|---|---|---|---|

| Nature | Lipophilic (Oil-Soluble) Ester | Hydrophilic (Water-Soluble) Salt | myskinrecipes.comacs.org |

| Stability | Generally higher, especially in oil-based systems. | Aqueous solutions can oxidize over time. | healthchems.com |

| Absorption (Topical) | Enhanced due to compatibility with the skin's lipid barrier. | Less efficient for penetrating the lipid barrier. | myskinrecipes.comwpachem.comhealthchems.com |

| Biological Utilization | Equal to Pyridoxine HCl in rat feeding studies. | Standard for biological activity. | researchgate.netannualreviews.org |

| Body Retention | Fatty acid esters appear to be retained longer in the body. | Shorter retention time compared to fatty acid esters. | annualreviews.org |

| Formulation Use | Ideal for creams, lotions, and anhydrous products. | Used in aqueous solutions, serums, and oral supplements. | drugbank.comnmpharmtech.com |

Properties

IUPAC Name |

[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRYFKCHZFVZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H101NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195919 | |

| Record name | Pyridoxine tripalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

884.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-46-7 | |

| Record name | Pyridoxine tripalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine tripalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine tripalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE TRIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXS58JW4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formulation Strategies for Pyridoxine Tripalmitate

Chemical Synthesis Approaches for Pyridoxine (B80251) Tripalmitate Esterification

The primary method for synthesizing pyridoxine tripalmitate involves the direct esterification of pyridoxine with a palmitic acid derivative. A key approach is the acylation of pyridoxine hydrochloride using palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger. This reaction targets the three hydroxyl groups of the pyridoxine molecule—two on the hydroxymethyl side chains and one on the phenolic ring—to form the tri-ester.

A study by Sakuragi and Kummerow in 1956 detailed the preparation of various long-chain fatty acid derivatives of vitamin B6, which provides a foundational methodology for this synthesis. acs.org The general reaction scheme involves dissolving pyridoxine hydrochloride in pyridine, followed by the addition of palmitoyl chloride. The mixture is then processed to isolate the resulting this compound.

| Reactants | Solvent/Catalyst | Product | Key Aspect | Reference |

| Pyridoxine Hydrochloride, Palmitoyl Chloride | Pyridine | This compound | Direct esterification of all three hydroxyl groups | acs.org |

Enzymatic synthesis presents an alternative, greener approach to chemical esterification. While specific studies on the enzymatic synthesis of this compound are not abundant, the principles of lipase-catalyzed esterification of other vitamins and polyols with fatty acids are well-established. This method typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), in a non-aqueous solvent to drive the esterification reaction between pyridoxine and palmitic acid.

Advanced Drug Delivery Systems for this compound

The lipophilic nature of this compound makes it an ideal candidate for incorporation into various advanced drug delivery systems. These systems can enhance its solubility in aqueous environments, improve its bioavailability, and provide controlled release.

Nanotechnology-Based Delivery Systems for this compound

Nanotechnology offers several platforms for the delivery of lipophilic compounds like this compound.

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions are transparent or translucent and exhibit excellent stability. nih.gov For the encapsulation of the lipophilic this compound, an oil-in-water (O/W) nanoemulsion would be the formulation of choice.

The preparation of a this compound nanoemulsion would involve dissolving the compound in a suitable oil phase (e.g., medium-chain triglycerides, olive oil) and then homogenizing this oil phase with an aqueous phase containing an emulsifier. High-energy methods like high-pressure homogenization or ultrasonication, or low-energy methods like spontaneous emulsification can be employed. kne-publishing.com The resulting nanoemulsion would disperse the this compound in a stable form in an aqueous medium, which can be advantageous for various applications.

| Component | Function | Example |

| Oil Phase | Solvent for this compound | Medium-chain triglycerides |

| Aqueous Phase | Continuous phase | Purified water |

| Emulsifier | Stabilizes the oil-in-water interface | Lecithin, Tween 80 |

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com For a lipophilic molecule like this compound, it would be partitioned within the lipid bilayer of the liposome.

The preparation of this compound-loaded liposomes can be achieved through various methods, such as the thin-film hydration method followed by sonication or extrusion to control the size of the vesicles. nih.gov The lipid composition, typically including phospholipids (B1166683) like phosphatidylcholine and cholesterol, can be modulated to optimize drug loading and release characteristics. Liposomal encapsulation can protect the this compound from degradation and facilitate its transport across biological membranes. nih.govmdpi.com

| Liposome Preparation Method | Description | Key Parameters |

| Thin-film hydration | A thin film of lipids and this compound is hydrated with an aqueous buffer. | Lipid composition, hydration temperature, sonication/extrusion parameters. |

| Ethanol injection | An ethanolic solution of lipids and this compound is injected into an aqueous phase. | Injection rate, stirring speed, lipid concentration. |

Solid lipid nanoparticles (SLNs) and polymeric nanoparticles or microspheres are other promising carriers for this compound.

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids at room temperature. This compound can be incorporated into the lipid matrix. SLNs can be produced by methods such as high-pressure homogenization or microemulsion techniques.

Polymeric Nanoparticles/Microspheres: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to encapsulate this compound. researchgate.net Methods such as solvent evaporation or nanoprecipitation can be employed. The polymer matrix can be designed to provide sustained release of the encapsulated compound.

The co-encapsulation of water-soluble vitamin B6 (pyridoxine) and B12 in zein/gum arabic nanoparticles has been shown to enhance their stability and bioavailability, demonstrating the potential of such systems for vitamin delivery. nih.gov A similar approach could be adapted for the lipophilic this compound.

| Carrier System | Material | Encapsulation Method | Potential Advantage |

| Solid Lipid Nanoparticles | Solid lipids (e.g., tristearin) | High-pressure homogenization | Controlled release, good tolerability |

| Polymeric Nanoparticles | PLGA, PLA | Solvent evaporation | Sustained release, biodegradability |

| Polymeric Microspheres | PLGA, PLA | Emulsion-solvent evaporation | Higher loading capacity, long-term release |

Solubility and Bioavailability Enhancement Techniques for this compound

Liquisolid Technology for this compound

Liquisolid technology presents a promising strategy for formulating lipophilic compounds like this compound into solid dosage forms with potentially enhanced dissolution characteristics. researchgate.netresearchgate.net This technique is particularly suitable for oily, liquid, or poorly water-soluble drugs, transforming them into dry, non-adherent, free-flowing, and compressible powders. researchgate.netmedwinpublishers.com The underlying principle involves dissolving the active compound in a non-volatile liquid vehicle and then blending the resulting liquid medication with selected carrier and coating materials. researchgate.netlongdom.org

For this compound, a lipophilic derivative of vitamin B6, this technique offers a viable pathway to create solid oral dosage forms. nmpharmtech.comhealthchems.com The process would commence with the dissolution of this compound in a suitable non-volatile solvent. Given its oil-soluble nature, the selection of the liquid vehicle is critical. myskinrecipes.com High-boiling point, water-miscible organic solvents are typically employed for this purpose. medwinpublishers.com

The subsequent step involves the absorption of this drug-solvent mixture onto a porous carrier material, which has a high liquid absorption capacity. medwinpublishers.com The final stage is the adsorption of the mixture onto a coating material, which covers the wet carrier particles, resulting in a dry-looking, powdered final product. researchgate.netlongdom.org

The key mechanisms by which liquisolid technology could enhance the release of this compound include a significant increase in the drug's surface area available for dissolution and improved wettability of the drug particles. researchgate.netscielo.br

Formulation Components for this compound Liquisolid Systems:

| Component | Function | Potential Excipients for this compound |

| Drug | Active Pharmaceutical Ingredient | This compound |

| Non-volatile Liquid Vehicle | Solvent for the drug | Polyethylene Glycols (e.g., PEG 400), Propylene Glycol, Liquid Sorbitan Esters (Spans), Polysorbates (Tweens) |

| Carrier Material | Porous material to absorb the liquid medication | Microcrystalline Cellulose (e.g., Avicel® PH 200), Lactose, Starch |

| Coating Material | Fine particles to cover the carrier and ensure flowability | Colloidal Silicon Dioxide (e.g., Cab-O-Sil®, Aerosil® 200) |

| Disintegrant (Optional) | To facilitate tablet breakup | Sodium Starch Glycolate, Croscarmellose Sodium |

This table is generated based on the general principles of liquisolid technology and common excipients used for lipophilic drugs.

Research into developing a liquisolid formulation for this compound would involve systematic pre-formulation studies. These include determining the solubility of this compound in various non-volatile solvents to select the most suitable liquid vehicle. globalresearchonline.net Furthermore, mathematical models proposed by Spireas would be employed to calculate the optimal quantities of carrier and coating materials needed to ensure the final powder admixture possesses acceptable flowability and compressibility for tablet manufacturing. researchgate.net

Carrier Systems and Excipient Research for this compound Formulations

Given that this compound is a lipophilic ester, lipid-based nanocarriers are a primary area of research for enhancing its delivery, particularly for topical and potentially oral applications. nmpharmtech.comnih.govresearchgate.net These systems can improve the solubility, stability, and permeability of lipophilic active ingredients. researchgate.netelsevierpure.com Key carrier systems that would be investigated for this compound include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. nih.govnih.gov For this compound, a SEDDS formulation could present the compound in a solubilized state, potentially improving its absorption. researchgate.net

Research for a this compound SEDDS would focus on screening excipients for their ability to dissolve the compound and their compatibility. The selection of oils, surfactants, and cosurfactants is critical to the spontaneous formation of a stable emulsion with an appropriate droplet size. sphinxsai.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that includes a blend of solid and liquid lipids. nih.govijpsr.com These carriers are particularly promising for topical delivery of lipophilic compounds like this compound. nih.gov The lipid matrix can enhance skin penetration, provide occlusion to increase skin hydration, and offer controlled release of the active ingredient. nih.govmdpi.com NLCs generally offer advantages over SLNs, such as higher drug loading capacity and reduced drug expulsion during storage, due to their less-ordered lipid core structure. eurekaselect.comnih.gov

Formulation research for SLNs or NLCs containing this compound would involve the careful selection of lipids and surfactants. The lipid choice is paramount, as it forms the core of the nanoparticle and governs drug loading and release. nih.gov Triglycerides, fatty acids, and waxes are commonly used solid lipids. mdpi.com

Excipient Research and Selection

The development of any carrier system for this compound requires extensive research into excipients. The goal is to find a combination that ensures the stability of the formulation and the active ingredient, while achieving the desired release profile and delivery characteristics.

Interactive Data Table of Potential Excipients for Lipid-Based Carrier Systems:

| Carrier System | Excipient Type | Function | Examples |

| SEDDS | Oils (Lipid Phase) | Solubilize this compound | Medium-chain triglycerides (MCTs), Long-chain triglycerides (e.g., corn oil, soybean oil), Oleic acid |

| Surfactants | Emulsify the oil phase upon dilution | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), Polyoxyl castor oils (e.g., Kolliphor® RH40) | |

| Cosolvents/Cosurfactants | Improve drug solubility and emulsification | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 400), Transcutol® | |

| SLNs / NLCs | Solid Lipids | Form the solid matrix of the nanoparticle | Glyceryl behenate (B1239552) (Compritol® 888 ATO), Glyceryl monostearate, Tripalmitin, Cetyl palmitate |

| Liquid Lipids (for NLCs) | Create imperfections in the solid lipid matrix to increase drug loading | Medium-chain triglycerides (MCTs), Oleic acid, Squalene | |

| Surfactants/Stabilizers | Stabilize the nanoparticle dispersion | Poloxamers (Pluronic® F68), Polysorbates (Tween 80), Lecithin, Polyvinyl alcohol (PVA) |

This table outlines common excipients used in the development of lipid-based formulations for lipophilic active ingredients.

Pharmacological Mechanisms and Biochemical Pathways of Pyridoxine Tripalmitate

Biotransformation of Pyridoxine (B80251) Tripalmitate to Active Vitamin B6 Metabolites

Pyridoxine tripalmitate is designed for enhanced lipid solubility. Its journey to becoming biochemically active involves two primary stages. First, the tripalmitate ester bonds are hydrolyzed by cellular lipases, releasing free pyridoxine and three molecules of palmitic acid. This free pyridoxine then enters the established vitamin B6 salvage pathway to be converted into the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP).

The conversion of pyridoxine to PLP is a multi-step enzymatic process that occurs mainly in the liver libretexts.orgnih.govwikipedia.org.

Phosphorylation: Pyridoxine is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). nih.govnih.govmdpi.com

Oxidation: Subsequently, the enzyme pyridoxine 5'-phosphate oxidase (PNPO), which requires flavin mononucleotide (FMN) as a cofactor, catalyzes the oxidation of PNP to the active coenzyme, pyridoxal 5'-phosphate (PLP). libretexts.orgwikipedia.orgnih.gov

This biotransformation is crucial, as PLP is the form of vitamin B6 that can participate in numerous enzymatic reactions. ebi.ac.ukebi.ac.uk The body can interconvert various forms of vitamin B6, but PLP is the primary metabolically active coenzyme. nih.gov

Central Role of Pyridoxal Phosphate (B84403) (PLP) as a Coenzyme in this compound Activity

The pharmacological activity of this compound is entirely dependent on its conversion to PLP. PLP is one of the most versatile coenzymes in human metabolism, participating in over 140 distinct enzymatic reactions, which corresponds to approximately 4% of all classified cellular enzyme activities. nih.govwikipedia.orgnih.gov Its versatility stems from its unique chemical structure. frontiersin.org

The aldehyde group of PLP is highly reactive and forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the active site of its dependent enzymes. frontiersin.orgdrugbank.comslideshare.net When a substrate amino acid binds to the enzyme, it displaces the lysine, forming a new Schiff base with PLP (external aldimine). libretexts.org The pyridine (B92270) ring of PLP then acts as an "electron sink," stabilizing the carbanionic intermediates that are formed when a bond to the α-carbon of the amino acid is broken. wikipedia.orgfrontiersin.orglibretexts.org This ability to stabilize intermediates allows PLP to facilitate a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination reactions. frontiersin.orglibretexts.orgmdpi.com

Metabolic Pathways Influenced by this compound and its Metabolites

Through its conversion to PLP, this compound influences a wide spectrum of critical metabolic pathways.

PLP is fundamentally important in the metabolism of amino acids. researchgate.netslideshare.net Its role is indispensable for the synthesis of non-essential amino acids and the degradation of most amino acids. libretexts.org Key PLP-dependent reactions include:

Transamination: Catalyzed by aminotransferases, these reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a crucial step in amino acid synthesis and degradation. drugbank.comslideshare.netlibretexts.org PLP acts as a temporary carrier of the amino group, being converted to pyridoxamine (B1203002) phosphate (PMP) and then back to PLP. drugbank.comlibretexts.org

Decarboxylation: These reactions, essential for the synthesis of neurotransmitters and other biogenic amines, involve the removal of a carboxyl group from an amino acid. frontiersin.orgslideshare.netlibretexts.org

Transsulfuration: PLP is a required coenzyme for cystathionine (B15957) β-synthase and cystathionine γ-lyase, enzymes that catalyze the conversion of homocysteine to cysteine. wikipedia.org

Other Reactions: PLP is also involved in racemization (interconversion of L- and D-amino acids), and β- and γ-elimination reactions. wikipedia.orgfrontiersin.orglibretexts.org

| Reaction Type | Enzyme Class | Biochemical Function |

| Transamination | Aminotransferases | Synthesis and degradation of amino acids; transfer of amino groups. drugbank.comslideshare.net |

| Decarboxylation | Decarboxylases | Synthesis of amines, including neurotransmitters. slideshare.netlibretexts.org |

| Transsulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | Conversion of methionine to cysteine. wikipedia.org |

| Racemization | Racemases | Interconversion of amino acid stereoisomers (e.g., L-serine to D-serine). wikipedia.org |

| α,β-Elimination | Dehydratases | Degradation of amino acids like serine and threonine. wikipedia.org |

The active metabolite PLP also plays a significant role in carbohydrate and lipid metabolism.

Carbohydrate Metabolism: PLP is an essential coenzyme for glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis. nih.govwikipedia.orgnih.gov This enzyme catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby making glucose available for energy production. libretexts.org A large portion of the body's total vitamin B6 is found in muscle, bound to glycogen phosphorylase. oregonstate.edu PLP also participates in gluconeogenesis, the synthesis of glucose from non-carbohydrate sources like amino acids. nih.govoregonstate.edu

Lipid Metabolism: PLP is required for the synthesis of sphingolipids, a class of lipids essential for the structure of cell membranes and for cell signaling. wikipedia.orgdrugbank.com Specifically, the enzyme serine palmitoyltransferase, which catalyzes the first committed step in sphingolipid biosynthesis, is PLP-dependent. wikipedia.org Studies have also suggested that pyridoxine plays a role in the metabolic conversion of linoleic acid to arachidonic acid. nagoya-u.ac.jp

| Metabolic Area | PLP-Dependent Enzyme | Function |

| Carbohydrate Metabolism | Glycogen Phosphorylase | Catalyzes glycogenolysis, releasing glucose from storage. libretexts.orgnih.govwikipedia.org |

| Carbohydrate Metabolism | Various Transaminases | Facilitates gluconeogenesis from amino acids. nih.govoregonstate.edu |

| Lipid Metabolism | Serine Palmitoyltransferase | Catalyzes the initial step in sphingolipid biosynthesis. wikipedia.org |

PLP is critically involved in the synthesis of several major neurotransmitters in the brain. nih.govcaringsunshine.comresearchgate.net A deficiency in vitamin B6 can impair neurotransmitter production, potentially leading to neurological symptoms. caringsunshine.com

Serotonin (B10506): PLP is a cofactor for aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, a key regulator of mood, sleep, and appetite. nih.govwikipedia.orgresearchgate.net

Dopamine (B1211576): The same enzyme, aromatic L-amino acid decarboxylase, also catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter crucial for motor control, motivation, and reward. wikipedia.orgoregonstate.edu

Noradrenaline (Norepinephrine): Dopamine is a precursor for noradrenaline. While the conversion of dopamine to noradrenaline itself is not directly PLP-dependent, the synthesis of its precursor, dopamine, is. nih.govnih.govdrugbank.com

Gamma-aminobutyric acid (GABA): PLP is a cofactor for glutamate (B1630785) decarboxylase, the enzyme that synthesizes the primary inhibitory neurotransmitter, GABA, from glutamate. nih.govwikipedia.orgpharmacompass.com

| Neurotransmitter | Precursor | PLP-Dependent Enzyme |

| Serotonin | 5-Hydroxytryptophan | Aromatic L-amino acid decarboxylase wikipedia.orgoregonstate.edu |

| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase wikipedia.orgoregonstate.edu |

| GABA | Glutamate | Glutamate decarboxylase nih.govwikipedia.org |

| Noradrenaline | Dopamine | Synthesis is dependent on the PLP-dependent synthesis of its precursor, Dopamine. nih.govdrugbank.com |

The synthesis of heme, the iron-containing prosthetic group in hemoglobin, myoglobin, and cytochromes, is dependent on PLP. nih.gov The first and rate-limiting step of the heme synthesis pathway is catalyzed by δ-aminolevulinate (ALA) synthase. nih.govpixorize.comresearchgate.net This mitochondrial enzyme requires PLP as a cofactor to catalyze the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid. libretexts.orgnih.govpixorize.com A deficiency in vitamin B6 can impair this step, leading to reduced heme synthesis and potentially contributing to sideroblastic anemia. pixorize.comnih.gov

Investigation of this compound in Cellular Signaling Pathways

The influence of this compound on cellular signaling is mediated through the functions of its active metabolite, PLP, which modulates numerous signaling cascades involved in cell fate and function.

Angiogenesis: Research has demonstrated that supraphysiological doses of vitamin B6, particularly in the forms of pyridoxal 5'-phosphate (PLP) and pyridoxal, can exert anti-angiogenic effects. Studies using models such as the serum-free rat aortic ring assay have shown that PLP can inhibit the outgrowth of microvessels in a dose-dependent manner. This suggests that the antitumor effects observed with high levels of vitamin B6 may be partly mediated through the suppression of angiogenesis, the formation of new blood vessels.

Anti-infection Mechanisms: Vitamin B6 is crucial for maintaining a competent immune system, and its deficiency can impair both cell-mediated and humoral immune responses. nih.gov It plays a vital role in the production and maturation of lymphocytes (T cells and B cells), which are critical for defending against infections. cymbiotika.com

The mechanisms by which vitamin B6 supports the immune system include:

Lymphocyte Proliferation: Ensuring adequate numbers of immune cells are available to mount an effective defense against pathogens. cymbiotika.com

Cytokine Regulation: Modulating the production of signaling molecules like interleukins, which orchestrate the immune response and inflammation. cymbiotika.commdpi.com Vitamin B6 deficiency has been shown to decrease the production of IL-2 and impact the balance of T-helper cell responses. nih.gov

Antibody Production: While the effect may be indirect, vitamin B6 status is important for robust antibody formation. nih.gov

Additionally, novel synthetic derivatives of pyridoxine have been shown to possess antibacterial activity against biofilm-embedded Staphylococcus cells, indicating a potential for developing anti-infective agents based on the pyridoxine structure. nih.gov

Pyridoxine and its active form, PLP, have been shown to modulate the interconnected pathways of apoptosis (programmed cell death) and autophagy (cellular self-degradation).

Apoptosis: Studies have indicated that PLP can induce apoptosis and arrest the cell cycle in human breast cancer cells. Pyridoxine itself has been found to selectively trigger programmed cell death in certain cancer cells, such as monocyte-macrophages in acute myeloid leukemia, through mechanisms involving caspase-3-dependent apoptosis or GSDME-mediated pyroptosis. nih.gov In other contexts, high doses of pyridoxine induced apoptosis in a cochlear neuroblast cell line via mitochondrial dysfunction and endoplasmic reticulum stress. nih.gov

Autophagy: The role of pyridoxine in autophagy is complex and context-dependent. Research suggests pyridoxine can induce autophagy by activating AMPK and inhibiting the mTOR pathway. researchgate.net In some scenarios, this induction of autophagy serves a protective role. For instance, vitamin B6-mediated autophagy was found to protect pancreatic islet β-cells from apoptosis induced by high glucose stress. nih.gov Conversely, a deficiency in vitamin B6 has been shown to induce autism-like behaviors in rats by dysregulating mTOR-mediated autophagy in the hippocampus. nih.gov This indicates a tight interplay where pyridoxine-induced autophagy can either promote cell survival by clearing damaged components or contribute to cell death pathways.

Table 2: Research Findings on Pyridoxine/PLP in Apoptosis and Autophagy

| Cell/Model System | Compound | Pathway Affected | Observed Effect |

| Human Breast Cancer Cells | PLP | Apoptosis, Cell Cycle | Induced apoptosis and cell cycle arrest. |

| Acute Myeloid Leukemia Cells | Pyridoxine | Apoptosis, Pyroptosis | Selectively induced programmed cell death. nih.gov |

| Pancreatic Islet β-Cells | Vitamin B6 | Autophagy, Apoptosis | Induced autophagy, which protected against high glucose-induced apoptosis. nih.gov |

| Rat Hippocampus | Vitamin B6 (Deficiency) | mTOR-mediated Autophagy | Dysregulated autophagy, leading to apoptosis and autism-like behaviors. nih.gov |

Cell Cycle: PLP has been demonstrated to directly influence cell cycle progression. In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), PLP treatment led to cell cycle arrest. Specifically, it caused an arrest in the G0-G1 phase in MCF-7 cells and in the S phase in MDA-MB-231 cells. Similarly, in pituitary tumor cells, PLP was shown to inhibit proliferation by decreasing the fraction of cells in the S and G2-M phases while increasing the population in the G0-G1 phase. nih.gov

Cytoskeletal Signaling Interactions: The interaction of pyridoxine with cytoskeletal components is primarily documented in the context of neurotoxicity from high doses. An early morphological indicator of pyridoxine-induced sensory neurotoxicity is a significant alteration of the neuronal cytoskeleton. nih.gov Research in animal models has shown that high doses lead to a striking accumulation of neurofilaments within the dorsal root ganglia. This is accompanied by a dissociation of microtubules and neurofilaments, suggesting that pyridoxine can disrupt the normal transport and organization of these critical cytoskeletal proteins in neurons. nih.gov

DNA Damage Response: The integrity of DNA is crucial for cellular function, and vitamin B6 plays a protective role in this regard. As PLP, it serves as a vital cofactor for the enzyme serine hydroxymethyltransferase (SHMT). SHMT is a key player in one-carbon metabolism, which is essential for the synthesis of nucleotides, particularly thymidylate, required for DNA synthesis and repair. royalsocietypublishing.org A deficiency in vitamin B6 can impair SHMT activity, leading to an imbalance in the nucleotide pool and subsequent misincorporation of uracil (B121893) into DNA. This is a mutagenic lesion that can result in chromosomal aberrations and compromise genomic stability. royalsocietypublishing.org Studies have shown that maternal vitamin B6 deficiency can induce chromosomal damage in offspring. nih.gov

Epigenetic Regulation: Epigenetic modifications, such as DNA methylation, regulate gene expression without altering the DNA sequence. Vitamin B6 is intricately linked to these processes through its role in one-carbon metabolism. This pathway is responsible for generating S-adenosyl-methionine (SAM), the universal methyl group donor for virtually all methylation reactions, including the methylation of DNA and histones. hogrefe.comnih.gov

PLP is a required cofactor for the SHMT enzyme, which channels one-carbon units into the folate cycle, a critical component of the pathway that regenerates methionine from homocysteine. Methionine is the direct precursor to SAM. oatext.com Consequently, a deficiency in vitamin B6 can limit the availability of one-carbon units, reduce the synthesis of SAM, and thereby alter genome-wide DNA and histone methylation patterns, influencing gene expression and cellular function. hogrefe.com

GPCR & G Protein Signaling

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors, responsible for transducing a multitude of extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. taylorfrancis.comhealthchems.com While direct interactions between this compound or its active metabolite, PLP, and specific GPCRs are not extensively documented, the influence of Vitamin B6 on pathways regulated by GPCR signaling is plausible.

GPCRs modulate the synthesis of various second messengers, including cyclic AMP (cAMP) and inositol (B14025) phosphates, which in turn activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate a wide range of downstream targets, influencing numerous cellular processes. Given PLP's central role in the metabolism of neurotransmitters like serotonin, dopamine, and GABA—many of which signal through GPCRs—it is conceivable that Vitamin B6 status could indirectly affect the tone and responsiveness of these signaling systems. youtube.com

Table 1: Overview of GPCR Signaling and Potential Interplay with this compound Metabolites

| Component | Function | Potential Interaction with PLP |

|---|---|---|

| GPCRs | Transmembrane receptors that bind extracellular ligands and activate G proteins. taylorfrancis.comhealthchems.com | No direct binding is established, but downstream signaling may be influenced. |

| G Proteins | Heterotrimeric proteins (Gα, Gβ, Gγ) that, upon activation, regulate effector enzymes or ion channels. | Indirect modulation through effects on neurotransmitter synthesis and metabolism. |

| Second Messengers | Molecules like cAMP and IP3 that relay signals from the cell membrane to intracellular targets. | Potential for indirect influence on the synthesis and degradation of these molecules. |

Immunology & Inflammation Responses

There is a well-established inverse relationship between plasma PLP levels and markers of inflammation. nih.goveco-vector.com Low Vitamin B6 status is often observed in chronic inflammatory conditions. eco-vector.com The active form of Vitamin B6, PLP, is thought to be mobilized to sites of inflammation. nih.govwikipedia.org

The anti-inflammatory properties of Vitamin B6 are attributed to several mechanisms. PLP is a critical cofactor in the kynurenine (B1673888) pathway of tryptophan metabolism, which produces immunomodulatory molecules. annualreviews.orgnih.gov It also plays a role in the metabolism of sphingolipids, such as ceramide and sphingosine-1-phosphate, which are also involved in regulating immune responses. annualreviews.orgnih.gov Furthermore, PLP is necessary for the proliferation of immune cells, such as lymphocytes, and the production of cytokines like IL-2. eco-vector.com

JAK/STAT and MAPK Signaling Cascades

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. nih.govnmpharmtech.comnih.gov The mitogen-activated protein kinase (MAPK) cascade is another crucial signaling pathway that regulates a variety of cellular processes, including proliferation, differentiation, and stress responses.

While direct modulation of the JAK/STAT or MAPK pathways by this compound or PLP has not been extensively detailed, the known anti-inflammatory effects of Vitamin B6 suggest a potential for interaction. The JAK/STAT pathway is activated by numerous pro-inflammatory cytokines whose expression can be influenced by Vitamin B6 status. nmpharmtech.comonderzoekmetmensen.nl For instance, the production of IL-6, a potent activator of the JAK/STAT pathway, is associated with inflammatory states where PLP levels are often diminished.

The MAPK pathway can be activated by various extracellular stimuli, including inflammatory cytokines and oxidative stress. Given that Vitamin B6 has antioxidant properties, it may indirectly modulate MAPK signaling by mitigating oxidative stress. researchgate.net

Table 2: Key Signaling Cascades and Potential Influence of this compound Metabolites

| Pathway | Key Functions | Potential Modulation by PLP |

|---|---|---|

| JAK/STAT | Transduction of cytokine signals, immune cell development and activation. nih.govnmpharmtech.com | Indirectly, by modulating the levels of inflammatory cytokines that activate this pathway. |

| MAPK | Regulation of cell proliferation, differentiation, and stress responses. | Potential for indirect modulation through antioxidant effects and influence on inflammatory mediators. |

Membrane Transporter/Ion Channel Dynamics

The transport of Vitamin B6 vitamers across cell membranes is a crucial step in its metabolism and function. Non-phosphorylated forms of Vitamin B6 are absorbed in the intestine via passive diffusion. nih.govresearchgate.net There is also evidence for carrier-mediated transport systems for Vitamin B6.

Once inside the cell, the conversion of pyridoxine to its phosphorylated forms, including PLP, effectively traps the vitamin intracellularly, as the phosphorylated forms are less able to diffuse back across the membrane. nih.gov The lipophilic nature of this compound may facilitate its passage across cell membranes before its hydrolysis to pyridoxine.

Regarding ion channels, there is some research suggesting that Vitamin B6 may influence the transport of ions like magnesium. However, the direct and specific mechanisms of interaction between PLP and various membrane transporters and ion channels are not yet fully elucidated.

Neuronal Signaling and NF-κB Pathways

Pyridoxal 5'-phosphate plays an indispensable role in the central nervous system. It is a cofactor for the synthesis of several key neurotransmitters, including GABA, dopamine, serotonin, and norepinephrine. youtube.com The balance of these neurotransmitters is critical for normal neuronal function, and deficiencies in Vitamin B6 can lead to neurological disturbances.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response and also plays a role in neuronal function. Studies have shown that Vitamin B6 can inhibit NF-κB activation. This inhibition is thought to occur through the suppression of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, Vitamin B6 can block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Research has indicated that Vitamin B6 administration can ameliorate neuroinflammation and oxidative stress through the p-JNK/Nrf-2/NF-κB signaling pathway.

PI3K/Akt/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases.

Recent research has begun to uncover a connection between Vitamin B6 and the PI3K/Akt pathway. One study demonstrated that PLP can exert protective effects in the aging heart through a signaling axis involving Akt. The proposed mechanism involves the enhancement of endogenous hydrogen sulfide (B99878) (H2S) synthesis by PLP, which in turn modulates the Akt/GSK3β signaling pathway. The PI3K/Akt/mTOR pathway is also known to be a significant regulator of the immune response, and its modulation by other factors can influence inflammation. Given the anti-inflammatory properties of Vitamin B6, it is plausible that some of these effects are mediated through interactions with the PI3K/Akt/mTOR pathway.

Protease and Protein Tyrosine Kinase Activity

Proteases are enzymes that catalyze the breakdown of proteins, while protein tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, a key mechanism in signal transduction.

There is evidence to suggest that Vitamin B6 can modulate the activity of certain proteases. One study found that pyridoxine supplementation suppressed the expression of serine protease inhibitor 3 (SPI-3) in the colon. This effect was linked to the inhibition of NF-κB activation. Furthermore, pyridoxal phosphate has been shown to inhibit the activity of cathepsins in vitro.

Direct, widespread effects of PLP on protein tyrosine kinase activity have not been a major focus of research. However, by influencing major signaling pathways like PI3K/Akt and potentially MAPK, which are themselves regulated by and regulate protein tyrosine kinases, PLP could have indirect effects on the phosphorylation state of numerous cellular proteins.

Stem Cell and Wnt Signaling

The influence of pyridoxine on stem cell activity and Wnt signaling is an emerging area of research. The Wnt signaling pathway is fundamental in regulating stem cell maintenance, proliferation, and differentiation. oup.com Recent studies have begun to elucidate a connection between Vitamin B6 metabolism and this critical pathway.

Wnt-Induced Metabolic Shift: Stimulation of the canonical Wnt pathway has been shown to rapidly alter Vitamin B6 metabolism. In HeLa cells, Wnt ligand treatment led to an accumulation of intracellular pyridoxine (PN), the inactive form of Vitamin B6, within minutes. nih.gov This suggests that Wnt signaling can modulate the levels of B6 vitamers, potentially by sequestering pyridoxal kinase (PDXK), the enzyme responsible for the first step in converting pyridoxine to its active form. nih.gov

Regulation of Muscle Stem Cells (MuSCs): Pyridoxine (PN) has been identified as a bioactive nutrient that stimulates MuSCs. nih.govresearchgate.net In combination with nicotinamide (B372718) (NAM), pyridoxine promotes the amplification and differentiation of human myogenic progenitors. nih.govresearchgate.net This synergistic effect is mediated, in part, through the activation of AKT signaling by pyridoxine and a partial activation of β-catenin signaling by NAM. nih.gov β-catenin is a key protein in the Wnt signaling pathway. oup.com

Hair Follicle Development: In animal studies, pyridoxine has been found to regulate the development of hair follicles by influencing the Wnt, PI3K/Akt, and Notch signaling pathways. oup.com The Wnt/β-catenin pathway is considered a central regulator for transitioning hair follicles from a resting phase to a growth phase. oup.com

While these findings point to a significant role for pyridoxine in modulating Wnt signaling and stem cell behavior, direct studies investigating whether this compound initiates these effects are not yet available. Its function is presumed to be as a stable delivery vehicle for pyridoxine.

TGF-beta/Smad and Ubiquitin System Interactions

Direct evidence linking this compound to the Transforming Growth Factor-beta (TGF-beta)/Smad pathway is not established in current literature. The TGF-beta/Smad pathway is crucial for regulating cell growth, differentiation, and immune responses. Some compounds have been shown to inhibit cell migration and invasion via this pathway, but pyridoxine is not typically highlighted in this context. jyi.org

The ubiquitin system, or ubiquitin-proteasome system (UPS), is the primary mechanism for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. nih.gov It is involved in virtually all cellular processes, including signaling and immune responses. nih.govnih.gov The connection between Vitamin B6 and the ubiquitin system is indirect but significant:

Cofactor for Enzyme Regulation: Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a cofactor for serine hydroxymethyltransferase 2 (SHMT2). nih.gov SHMT2, in its inactive state, can bind to and inhibit the BRISC complex, a deubiquitinating enzyme complex involved in immune and inflammatory signaling. nih.gov The binding of PLP to SHMT2 causes a structural change that leads to its activation and subsequent release from the BRISC complex, thereby regulating BRISC's deubiquitinating activity. nih.govresearchgate.net This demonstrates that PLP levels can indirectly modulate the function of components within the ubiquitin system.

There are no specific studies detailing the interaction of this compound with the TGF-beta/Smad pathway or its direct influence on the ubiquitin system beyond the established roles of its active metabolite, PLP.

Vitamin D Related Pathways

The interplay between Vitamin B6 and Vitamin D signaling pathways is complex and not fully elucidated. Both vitamins are essential micronutrients involved in immune regulation.

The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), exerts its effects by binding to the Vitamin D Receptor (VDR), which is expressed in various cells, including immune cells. nih.gov VDR activation is a key step in modulating immune responses, including the synthesis of antimicrobial peptides. nih.gov

While direct mechanistic links showing pyridoxine's regulation of VDR expression or Vitamin D metabolism are sparse, they are often included together in nutritional studies and supplementation protocols. For instance, studies on the effects of Vitamin D supplementation on the immune system in piglets included pyridoxine as a standard component of the vitamin premix. oup.com Similarly, research on human skin cells investigating the regulation of fibroblast growth factor 23 (FGF23) by Vitamin D metabolites used cell culture media supplemented with pyridoxine hydrochloride. physiology.org

The active form of Vitamin D can modulate T-cells to suppress the production of inflammatory cytokines, in part through interactions with TGF-β. mdpi.com Given Vitamin B6's own anti-inflammatory properties, a potential for synergistic or complementary roles in immune modulation exists, though the precise biochemical crosstalk remains an area for further investigation. Currently, no studies specifically implicate this compound in modulating Vitamin D-related pathways.

Antioxidant and Anti-inflammatory Properties of this compound: Mechanistic Studies

The antioxidant and anti-inflammatory properties of this compound are attributed to the actions of its core molecule, pyridoxine (Vitamin B6). As a stable, oil-soluble derivative, this compound serves as an effective agent for delivering Vitamin B6 into lipid-rich environments like the skin. The mechanisms of action for Vitamin B6 have been studied more extensively.

Antioxidant Mechanisms

Vitamin B6 is recognized as a potent antioxidant that can directly and indirectly mitigate oxidative stress. mdpi.com

Reactive Oxygen Species (ROS) Scavenging: Pyridoxine has been shown to be an effective scavenger of ROS. mdpi.comnih.gov Theoretical studies have analyzed its reactivity towards various ROS, finding it to be most reactive with the highly damaging hydroxyl radical ((.-)OH). nih.gov It can also quench singlet oxygen and superoxide (B77818) radicals. researchgate.net This direct interaction helps protect cells from oxidative damage.

Inhibition of Lipid Peroxidation: By reacting with peroxide radicals, Vitamin B6 can inhibit the chain reaction of lipid peroxidation, which is a major source of damage to cellular membranes. nih.gov One study showed that a new pyridoxine derivative was more effective than pyridoxine itself at inhibiting lipid peroxidation initiated by iron (II). nih.gov

Chelation of Metal Ions: Certain derivatives of pyridoxine have demonstrated the ability to chelate metal ions like iron. nih.gov This is a significant antioxidant mechanism as it can block the Fenton reaction, a major source of hydroxyl radical production in cells. nih.gov

Support of Endogenous Antioxidant Systems: Vitamin B6 indirectly supports the body's antioxidant defenses. It is a necessary cofactor for the conversion of homocysteine to cysteine, which is a precursor for the synthesis of glutathione, a critical intracellular antioxidant. nih.gov

| Mechanism | Description | Key Findings |

|---|---|---|

| ROS Scavenging | Directly neutralizes reactive oxygen species. | Highly reactive with hydroxyl radicals ((.-)OH) nih.gov; quenches singlet oxygen and superoxide radicals. researchgate.net |

| Inhibition of Lipid Peroxidation | Interrupts the chain reaction of lipid damage in cell membranes. | Reacts with peroxide radicals to halt the peroxidation process. nih.gov |

| Metal Ion Chelation | Binds to metal ions to prevent them from catalyzing the formation of ROS. | Derivatives can chelate iron ions, thereby blocking the Fenton reaction. nih.gov |

| Support of Glutathione Synthesis | Acts as a cofactor in the pathway that produces cysteine, a building block for glutathione. | Influences the conversion of homocysteine to cysteine, supporting the glutathione-dependent antioxidant system. nih.gov |

Anti-inflammatory Mechanisms

High-dose Vitamin B6 has been shown to exert a global anti-inflammatory effect. nih.govconsensus.app Its deficiency is linked to inflammatory conditions, and supplementation can reverse these effects. nih.govdntb.gov.ua

Downregulation of Inflammatory Mediators: Studies on lipopolysaccharide (LPS)-stimulated monocytes and macrophages have shown that high-dose Vitamin B6 significantly downregulates a wide array of key inflammatory mediators. This includes pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CCL2, CXCL8), and components of inflammatory signaling pathways like Toll-like receptors (TLRs) and NOD-like receptors (NLRs). nih.govconsensus.app

Inhibition of Signaling Pathways: Vitamin B6 has been found to suppress the activation of major inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov These pathways are central to the transcriptional activation of many pro-inflammatory genes.

Regulation of Sphingosine-1-Phosphate (S1P): A novel anti-inflammatory mechanism for Vitamin B6 involves reducing the accumulation of S1P, a potent signaling lipid. nih.govnih.gov It achieves this in a manner dependent on the enzyme S1P lyase, which degrades S1P. nih.gov By preventing excessive S1P accumulation, Vitamin B6 helps to control the inflammatory response in macrophages. nih.gov

| Category | Examples of Downregulated Mediators |

|---|---|

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-5, IL-6, IL-10, IL-18, IL-23-a |

| Chemokines & Receptors | CCL2, CCL5, CXCL2, CXCL8, CXCL10, CCR4, CCR5, CXCR3 |

| Inflammasome & Pattern Recognition | NLRP3, NOD1, NOD2, TLRs (1, 2, 4, 5, 7, 8, 9), MYD88 |

| Transcription Factors & Signaling | NF-κβ, STAT1, STAT3, STAT6, MAPK1, MAPK8 |

| Cell Surface Molecules | CD14, CD40, CD40LG, CD86, ICAM1 |

Pharmacokinetic Profiles and Biotransformation Studies of Pyridoxine Tripalmitate

Absorption Characteristics of Pyridoxine (B80251) Tripalmitate

The absorption of pyridoxine tripalmitate is largely dictated by its lipophilic nature, which allows for different mechanisms of uptake compared to its water-soluble counterpart, pyridoxine hydrochloride.

The esterification of pyridoxine with palmitic acid renders this compound highly lipid-soluble. nmpharmtech.com This characteristic is a key determinant of its absorption, as it can more readily associate with and traverse lipid-based biological membranes. The absorption of lipophilic compounds often involves incorporation into micelles in the gastrointestinal tract, followed by passive diffusion across the enterocyte membranes. While specific studies on this compound are limited, the general principles of lipid absorption suggest that it would be efficiently absorbed in the presence of dietary fats.

Following oral administration, pyridoxine and its related compounds, pyridoxal (B1214274) and pyridoxamine (B1203002), are readily absorbed from the gastrointestinal tract. pharmacompass.com However, the absorption of water-soluble forms can be diminished in individuals with malabsorption syndromes. pharmacompass.com While direct comparative studies on the oral versus parenteral administration of this compound are not extensively documented, general pharmacokinetic principles suggest differences. Oral administration would subject the compound to first-pass metabolism in the liver, whereas parenteral routes, such as intravenous injection, would bypass this and lead to more direct entry into systemic circulation.

| Administration Route | Absorption Characteristics (General for Pyridoxine) |

| Oral | Readily absorbed from the GI tract. Absorption may be reduced in malabsorption syndromes. pharmacompass.com |

| Parenteral (Intravenous) | Bypasses first-pass metabolism, leading to direct systemic circulation. |

Distribution Patterns of this compound and its Metabolites in Biological Systems

Once absorbed, this compound and its subsequent metabolites are distributed throughout the body. The lipophilic nature of the parent compound likely influences its initial distribution, with a potential for greater partitioning into adipose tissue compared to water-soluble vitamin B6.

Studies on pyridoxine indicate that it is primarily stored in the liver, with smaller amounts found in the muscles and brain. nih.gov Following administration of radiolabeled pyridoxine to mice, radioactivity was detected in the intestine, liver, blood, and brain. nih.gov It is anticipated that this compound, after its metabolic cleavage, would result in pyridoxine distribution patterns similar to those of the parent vitamin.

Pyridoxine is known to cross the placenta, with fetal plasma concentrations reported to be five times higher than maternal concentrations. nih.gov It is also secreted into breast milk. nih.gov Studies on the placental transport of pyridoxal, a form of vitamin B6, suggest a process of passive transport. nih.gov Given that this compound is metabolized to pyridoxine, it is expected that the resulting pyridoxine would also undergo placental transfer and be secreted into breast milk.

Metabolism and Catabolism of this compound

The biotransformation of this compound is expected to involve the hydrolysis of the ester bonds, releasing pyridoxine and palmitic acid. The liberated pyridoxine then enters the well-established metabolic pathway of vitamin B6.

Ester Cleavage to Pyridoxine

The initial and rate-limiting step in the biotransformation of this compound is the hydrolysis of its three palmitate ester linkages to release free pyridoxine. While specific in vivo studies on the enzymatic cleavage of this compound are not extensively documented, it is presumed that non-specific lipases and esterases present in the gastrointestinal tract and various tissues are responsible for this process. These enzymes catalyze the cleavage of fatty acid esters, and it is through their action that the palmitic acid molecules are detached from the pyridoxine backbone. This enzymatic action is crucial for the subsequent absorption and systemic availability of pyridoxine from its tripalmitate form. The lipophilic nature of this compound may influence its absorption mechanism, potentially favoring incorporation into micelles and chylomicrons, similar to other fat-soluble compounds.

Conversion to Pyridoxal Phosphate (B84403) (PLP)

Once pyridoxine is liberated from its tripalmitate ester, it is absorbed and enters the intricate pathway of vitamin B6 metabolism to be converted into its biologically active form, pyridoxal 5'-phosphate (PLP). This conversion is a two-step enzymatic process that primarily occurs in the liver.

First, pyridoxine is phosphorylated by the enzyme pyridoxal kinase , which utilizes ATP to add a phosphate group, forming pyridoxine 5'-phosphate (PNP) . Subsequently, PNP is oxidized by the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO) to yield PLP. nih.gov This active coenzyme is then released into the circulation, where it is predominantly bound to albumin for transport to various tissues. libretexts.org

PLP is a critical coenzyme for over 140 enzymatic reactions, playing a pivotal role in amino acid, glucose, and lipid metabolism. youtube.comannualreviews.org Its functions include transamination, decarboxylation, and racemization of amino acids, as well as the synthesis of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and GABA. nih.gov

Table 1: Key Enzymes in the Conversion of Pyridoxine to PLP

| Enzyme | Substrate | Product | Cofactor | Primary Location |

| Pyridoxal Kinase | Pyridoxine | Pyridoxine 5'-Phosphate (PNP) | ATP | Liver |

| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Pyridoxal 5'-Phosphate (PLP) | FMN | Liver |

Inactivation to 4-Pyridoxic Acid

The metabolic inactivation of vitamin B6 primarily involves the conversion of pyridoxal to 4-pyridoxic acid. This process is essential for regulating the intracellular levels of the active coenzyme PLP and for eliminating excess vitamin B6 from the body. The primary site for this catabolic process is the liver.

PLP can be dephosphorylated by phosphatases to yield pyridoxal . Subsequently, pyridoxal is oxidized by an NAD+-dependent aldehyde oxidase or aldehyde dehydrogenase located in the liver to form 4-pyridoxic acid . This inactive metabolite is then released into the bloodstream to be excreted.

Elimination and Excretion Pathways of this compound Metabolites

The primary route of elimination for the metabolites of this compound is through renal excretion. The main urinary metabolite is 4-pyridoxic acid , which is considered the end-product of vitamin B6 catabolism. nih.gov The amount of 4-pyridoxic acid excreted in the urine is a reliable indicator of vitamin B6 status.

In addition to 4-pyridoxic acid, smaller quantities of other vitamin B6 forms, such as pyridoxal, pyridoxamine, and pyridoxine, along with their phosphorylated esters, can also be found in the urine, particularly after supplementation with high doses of vitamin B6. nih.gov Studies in some animal models, such as domestic cats, have identified other urinary metabolites like pyridoxine 3-sulfate and N-methylpyridoxine, highlighting species-specific variations in vitamin B6 metabolism.

Table 2: Major Urinary Metabolites of Pyridoxine

| Metabolite | Description | Significance |

| 4-Pyridoxic Acid | The primary inactive end-product of vitamin B6 metabolism. | Major urinary metabolite; used as an indicator of vitamin B6 status. |

| Pyridoxal | The aldehyde form of vitamin B6. | Excreted in smaller amounts. |

| Pyridoxamine | The amine form of vitamin B6. | Excreted in smaller amounts. |

| Pyridoxine | The alcohol form of vitamin B6. | Excreted in smaller amounts, especially after high intake. |

Therapeutic Efficacy and Clinical Research Applications of Pyridoxine Tripalmitate

Dermatological and Cosmeceutical Research on Pyridoxine (B80251) Tripalmitate

Pyridoxine tripalmitate, a lipid-soluble ester of pyridoxine (Vitamin B6), has been a subject of interest in dermatological and cosmeceutical research due to its enhanced stability and skin permeability compared to its water-soluble counterpart. gwbiotek.com Its lipophilic nature, achieved by attaching three palmitate fatty acid chains, allows for better integration into the skin's lipid barrier. gwbiotek.com Research has focused on its multifaceted roles in maintaining skin health, ranging from reinforcing the skin's protective barrier to regulating oil production and supporting hair and scalp health.

Skin Barrier Function Reinforcement

The primary function of the skin barrier is to retain moisture and protect the body from external aggressors. This compound's efficacy in supporting this function is attributed to its molecular structure.

Research Findings: Studies focusing on topical applications of Vitamin B6 derivatives have consistently suggested their potential in barrier repair and maintenance. The increased lipophilicity of this compound is a key feature that improves its dermal absorption, allowing it to exert its effects more efficiently within the skin's structure. rxweb-prd.comgoogle.com

| Research Focus | Finding | Implication for Skin Barrier |

| Lipid Layer Interaction | The lipophilic nature of this compound allows it to integrate with the skin's lipid matrix. gwbiotek.com | Reinforces barrier integrity and helps lock in moisture. |

| Enzyme Activation | Vitamin B6 derivatives can activate serine racemase, leading to increased D-serine levels in the epidermis. rxweb-prd.comgoogle.com | Enhances the expression of key proteins (filaggrin, cornuline) essential for a healthy skin barrier. rxweb-prd.comgoogle.com |

| Dermal Absorption | The esterification with palmitic acid increases the compound's ability to penetrate the skin. gwbiotek.comrxweb-prd.com | Ensures more effective delivery of the active molecule to target sites within the epidermis. |

Anti-inflammatory and Soothing Effects in Skin Conditions

Vitamin B6 is known for its essential role in cellular metabolism, which includes modulating inflammatory pathways. This compound, as a stable and deliverable form of Vitamin B6, has been investigated for its calming effects on the skin.

Mechanism of Action: When applied topically, the stabilized, lipophilic form of Vitamin B6 can help to mitigate local inflammatory responses. gwbiotek.com This action is beneficial for soothing irritated skin and may be helpful in managing conditions characterized by inflammation, such as mild acne, eczema, and general skin irritation. gwbiotek.comguidechem.com Its soothing properties are also noted in preventing skin dryness and scaling. google.comdss.go.th

Research Findings: Research published in dermatological journals indicates that Vitamin B6 derivatives are capable of reducing key markers of inflammation in skin models. gwbiotek.com Clinical observations and formulation studies suggest its efficacy in products designed for sensitive and compromised skin, where it is noted for its soothing and curative effects on conditions like dermatitis. guidechem.comgoogle.com

| Skin Condition | Observed Effect of this compound | Supporting Research Insight |

| General Skin Irritation | Soothing and calming effects. gwbiotek.comgoogle.com | Vitamin B6 derivatives have been shown to reduce markers of inflammation in skin models. gwbiotek.com |

| Mild Acne | Reduction in localized inflammation. gwbiotek.com | The compound's role in modulating inflammatory responses is beneficial for acne-prone skin. gwbiotek.com |

| Dermatitis / Eczema | Curative effects and prevention of skin scaling. guidechem.comgoogle.com | The anti-inflammatory properties help to manage inflammatory skin conditions. gwbiotek.comguidechem.com |

Regulation of Sebaceous Gland Activity and Oil Control

Excess sebum production can lead to oily skin and is often a contributing factor to the development of acne. This compound is recognized for its antiseborrheic properties and its ability to regulate the activity of sebaceous glands. dss.go.th

Mechanism of Action: Vitamin B6 plays a crucial role in the normal metabolism of skin cells, including those of the sebaceous glands. gwbiotek.com By influencing these metabolic processes, this compound can help to normalize or regulate sebum production. gwbiotek.comguidechem.comrxweb-prd.com This regulatory effect helps in balancing skin oil levels, making it a valuable ingredient for oily and acne-prone skin types. gwbiotek.comgoogle.com

Research Findings: A patent dating back to 1980 describes cosmetic preparations containing this compound for its sebaceous gland inhibiting action. dss.go.th The research noted that preparations free of fats and oils demonstrated a more rapid onset of this antiseborrheic effect. dss.go.th More recent literature confirms its application in oil-control products for both skin and hair, where it helps to regulate sebum vitality. guidechem.comgoogle.com

| Application | Efficacy in Sebum Regulation | Research Note |

| Oily Facial Skin | Reduces skin oil and balances sebum levels. gwbiotek.comgoogle.com | Vitamin B6's role in sebaceous gland metabolism helps control excess oil production. gwbiotek.com |

| Acne-Prone Skin | Helps manage a key factor in acne development (excess sebum). gwbiotek.comguidechem.com | Described as possessing antiseborrheic properties. dss.go.th |

| Cosmetic Formulations | Effective in oil-free preparations for faster action. dss.go.th | Used in cleansing and care products for facial oil control. google.com |

Normalization of Dermal Protein and Amino Acid Metabolism

Proper protein and amino acid metabolism is fundamental for skin health, influencing processes like cell turnover, repair, and the synthesis of structural proteins. Vitamin B6, in its various forms, is a critical coenzyme in these pathways.

Mechanism of Action: this compound retains the biological activity of Vitamin B6, which is essential for the metabolism and synthesis of amino acids. gwbiotek.comrxweb-prd.com It functions as a coenzyme in numerous enzymatic reactions, including the transamination and decarboxylation of amino acids, which are the building blocks of dermal proteins like collagen. guidechem.com By ensuring these metabolic processes function correctly, it helps to maintain healthy skin structure and function. rxweb-prd.com

Research Findings: Scientific literature indicates that this compound can help normalize protein and amino acid metabolism within the skin. rxweb-prd.comguidechem.com This normalization contributes to an increased rate of skin cell turnover, ensuring that the skin surface is composed of healthy cells and promoting the healing of skin wounds. gwbiotek.com

| Metabolic Process | Role of this compound (as a Vitamin B6 derivative) | Impact on Dermal Health |

| Amino Acid Synthesis & Metabolism | Acts as an essential coenzyme. gwbiotek.comrxweb-prd.comguidechem.com | Ensures the availability of building blocks for proteins. |

| Protein Metabolism | Helps to normalize metabolic pathways. rxweb-prd.comguidechem.com | Supports the synthesis of structural proteins like collagen. rxweb-prd.com |

| Skin Cell Turnover | Hastens the process through its role in amino acid metabolism. gwbiotek.com | Promotes a healthy skin surface and aids in repair. |

Oxidative Stress Mitigation in Skin Models

Oxidative stress, caused by free radicals from sources like UV radiation and pollution, is a major contributor to premature skin aging. Antioxidants can help neutralize these damaging molecules.

Mechanism of Action: While direct studies on the antioxidant capacity of this compound are still emerging, the known antioxidant properties of Vitamin B6 support its potential role in mitigating oxidative stress in the skin. gwbiotek.com It is suggested that this compound may contribute to the neutralization of free radicals, thereby protecting skin cells from oxidative damage. gwbiotek.com Furthermore, it has been found to promote the production of collagen while inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins. rxweb-prd.com This dual action helps to prevent signs of aging like wrinkles.

Research Findings: The potential of this compound to protect against oxidative damage is supported by its observed effects on skin. It has been noted to help prevent sunburn, which is an inflammatory response to UV-induced oxidative damage. rxweb-prd.com Its ability to inhibit MMPs suggests a protective role against the degradation of the dermal matrix, a key aspect of photoaging. rxweb-prd.com

| Protective Action | Mechanism | Consequence for Skin Health |

| Free Radical Neutralization | Potential antioxidant activity based on Vitamin B6 properties. gwbiotek.com | Protects skin cells from oxidative damage. |

| Collagen Protection | Inhibits the production of matrix metalloproteinases (MMPs). rxweb-prd.com | Prevents the breakdown of collagen, reducing wrinkle formation. |

| UV Damage Mitigation | Helps to prevent sunburn. rxweb-prd.com | Reduces the harmful effects of UV radiation on the skin. |

Hair and Scalp Health Research: Dandruff Reduction and Hair Follicle Maintenance